2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate
Overview
Description
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl and methyl groups attached to the pyridine ring along with two ester functional groups.
Mechanism of Action
Target of Action
Methyl 6-tert-butoxycarbonylnicotinate, similar to other nicotinic acid derivatives, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system.
Mode of Action
Methyl 6-tert-butoxycarbonylnicotinate acts as an agonist at the nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, leading to a series of events that result in the transmission of signals across neurons .
Biochemical Pathways
These include the cholinergic pathways, which are involved in a wide range of physiological processes, including muscle contraction, heart rate, and memory .
Pharmacokinetics
It is known that similar compounds, such as nicotine, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Methyl 6-tert-butoxycarbonylnicotinate’s action are likely to be similar to those of other nicotinic acid derivatives. This includes the stimulation of neurons, leading to increased signal transmission, and potentially a range of physiological effects depending on the specific neurons and pathways involved .
Preparation Methods
The synthesis of 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate typically involves the esterification of 2,5-pyridinedicarboxylic acid with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Chemical Reactions Analysis
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate can be compared with other similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound has similar steric hindrance due to the tert-butyl groups but lacks the ester functional groups.
Dimethyl 2,5-pyridinedicarboxylate: This compound has two methyl ester groups but lacks the tert-butyl group, making it less sterically hindered.
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate: This compound has a similar structure but contains an imidazole ring instead of a pyridine ring.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENRSFSQPOSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.